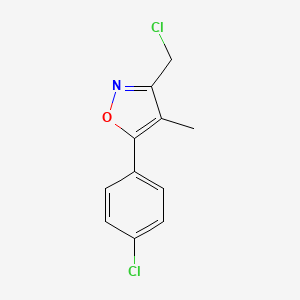

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

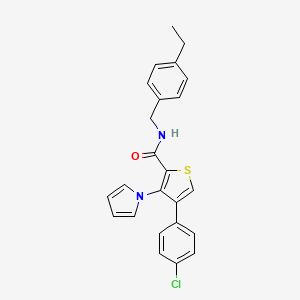

The compound “3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole” is a chemical compound with the molecular weight of 228.08 . The IUPAC name for this compound is 3-(chloromethyl)-4-(4-chlorophenyl)isoxazole .

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole” can be determined using various spectroscopic techniques. For instance, FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy can be used . Single-crystal X-ray diffraction can also be used to determine the crystal structure .Applications De Recherche Scientifique

Tautomerism and Basicity in Isoxazole Chemistry

Research has indicated the significance of isoxazole compounds in studying tautomerism, where isoxazoles such as 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole may exhibit different structural forms based on the solvent and conditions applied. This property, alongside the basicity of isoxazole derivatives, underlines their utility in understanding chemical equilibrium and reaction mechanisms in heteroaromatic chemistry (Boulton & Katritzky, 1961).

Reactivity with Nucleophiles

The reactivity of 3-alkyl(aryl)-5-chloromethylisoxazoles with nucleophiles has been extensively studied, demonstrating the potential for synthesizing a wide range of functionalized isoxazoles. These reactions pave the way for the development of novel compounds with possible applications in materials science, pharmaceuticals, and organic synthesis (Gadzhily et al., 2011).

Green Synthesis Approaches

In the pursuit of environmentally friendly synthesis methods, isoxazole derivatives including 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole have been synthesized using green chemistry principles. Such approaches emphasize the reduction of hazardous substances and the use of sustainable methods, highlighting the compound's role in advancing green chemistry initiatives (Mosallanezhad & Kiyani, 2019).

Structural and Spectroscopic Analysis

The compound has been subjected to structural and spectroscopic analysis, offering insights into its molecular geometry, electronic properties, and behavior under various conditions. These studies contribute to a deeper understanding of the compound's characteristics and potential applications in developing new materials and chemical sensors (Eryılmaz et al., 2016).

Insecticidal Activity Exploration

Investigations into the insecticidal activity of isoxazole derivatives, including those related to 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole, have shown promising results. These studies offer a foundation for developing new insecticidal agents, contributing to agriculture and pest management research (Yu et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-15-11(7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWIGHFDQBGQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CCl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)

![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)

![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)

![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)

![1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2773811.png)

![ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2773812.png)

![N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2773813.png)